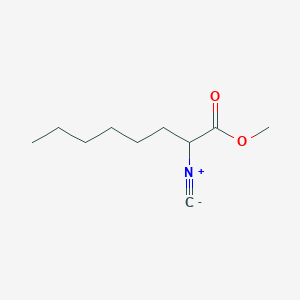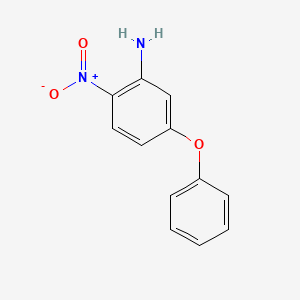
2-Nitro-5-phenoxyaniline
Übersicht
Beschreibung
2-Nitro-5-phenoxyaniline is a chemical compound with the molecular formula C12H10N2O3 . It has a molecular weight of 230.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Nitro-5-phenoxyaniline is 1S/C12H10N2O3/c13-11-8-10 (6-7-12 (11)14 (15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Nitro-5-phenoxyaniline is a solid compound . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Spectrophotometric Analysis
2-Nitro-5-phenoxyaniline, related to 4-nitro-2-phenoxyaniline, has been explored in spectrophotometric analysis. For example, 4-nitro-2-phenoxyaniline (4N2PA), a probable intermediate in the synthesis of the anti-inflammatory drug nimesulide, can be spectrophotometrically analyzed when coupled with 8-hydroxyquinoline. This creates a colored complex useful for detecting impurities in drug formulations (Anilkumar & Bl, 2017).
Chemical Synthesis
2-Nitro-5-phenoxyaniline is employed in the synthesis of complex chemical structures. For instance, 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline are precursors in synthesizing pyrrolo[4,3,2-de]quinolines, which are significant in formal total syntheses of various organic compounds (Roberts et al., 1997).
Polymer Research
In polymer science, 2-nitro-5-phenoxyaniline derivatives have applications in designing drug delivery systems. For example, polymers with oligopeptidyl-p-nitroanilide side-chains are engineered for efficient degradation by lysosomal enzymes, making them potential drug carriers (Duncan et al., 1983).
Antimicrobial Applications
Nitro compounds like 2-nitro-5-phenoxyaniline have been investigated for antimicrobial properties. Polyanilines doped with nitro compounds show enhanced antimicrobial efficacy, making them candidates for slow drug release in tissue implants (Dhivya et al., 2015).
Electrochemical Studies
Electrochemical behavior of nitro diphenyl ethers, including compounds like 2-Chloro-6-nitro-3-phenoxyaniline, is critical in understanding their role as herbicides. Their electrochemical oxidation has been extensively studied, providing insights into their environmental impact and potential applications (Zaouak et al., 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H303+H313+H333, H315, H319, and H335 . These statements indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and using protective clothing .
Eigenschaften
IUPAC Name |
2-nitro-5-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTVCSKPYOHQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375057 | |
| Record name | 2-nitro-5-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-phenoxyaniline | |
CAS RN |
1552-17-6 | |
| Record name | 2-nitro-5-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

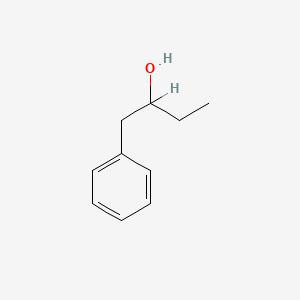

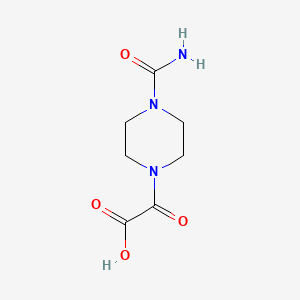
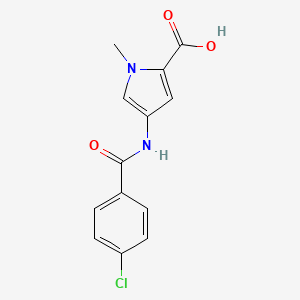

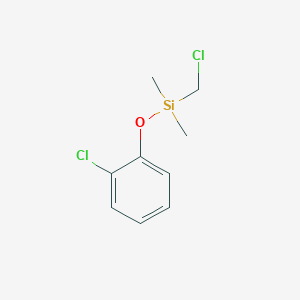
![[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597045.png)
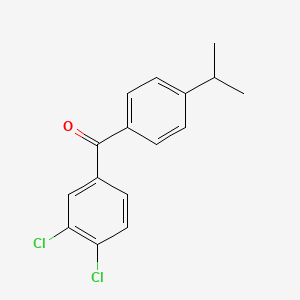
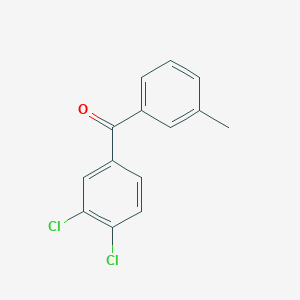
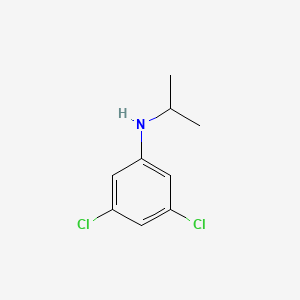
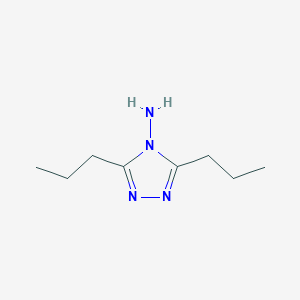
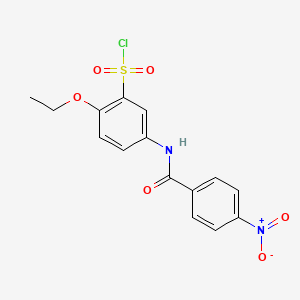
![2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1597055.png)
